molecular formula C8H11NO3S B12648064 Ammonium vinylbenzenesulphonate CAS No. 51898-85-2

Ammonium vinylbenzenesulphonate

Cat. No.: B12648064
CAS No.: 51898-85-2
M. Wt: 201.25 g/mol
InChI Key: IVKZBYBXOFUZME-UHFFFAOYSA-N
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Description

Ammonium vinylbenzenesulphonate (CAS: 51898-85-2) is an organosulfonate compound with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol . Structurally, it consists of a vinyl-substituted benzene ring linked to a sulfonate group, neutralized by an ammonium cation.

Properties

CAS No.

51898-85-2

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

azanium;2-ethenylbenzenesulfonate

InChI

InChI=1S/C8H8O3S.H3N/c1-2-7-5-3-4-6-8(7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);1H3

InChI Key

IVKZBYBXOFUZME-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1S(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium vinylbenzenesulphonate can be synthesized through the sulfonation of vinylbenzene followed by neutralization with ammonium hydroxide. The typical reaction involves the following steps:

    Sulfonation: Vinylbenzene is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group onto the benzene ring, forming vinylbenzenesulfonic acid.

    Neutralization: The resulting vinylbenzenesulfonic acid is then neutralized with ammonium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

  • Continuous sulfonation of vinylbenzene using sulfur trioxide in a controlled environment.
  • Efficient neutralization with ammonium hydroxide in large reactors.
  • Purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Ammonium vinylbenzenesulphonate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form polystyrene sulfonate, a polymer with applications in ion exchange resins and water treatment.

    Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or ionic initiators under controlled temperature and pressure.

    Substitution: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Polystyrene Sulfonate: A major product from polymerization.

    Substituted Derivatives: Products from nucleophilic substitution reactions.

Scientific Research Applications

Ammonium vinylbenzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polystyrene sulfonate, which is employed in ion exchange resins and as a catalyst support.

    Biology: Polystyrene sulfonate derived from this compound is used in biomedical applications, including drug delivery systems and as anticoagulants.

    Medicine: Investigated for its potential in drug formulations and as a component in medical devices.

    Industry: Utilized in water treatment processes, as a dispersant in paints and coatings, and in the production of specialty polymers.

Mechanism of Action

The mechanism of action of ammonium vinylbenzenesulphonate primarily involves its ability to undergo polymerization and form polystyrene sulfonate. The sulfonate groups in the polymer interact with various ions and molecules, making it effective in ion exchange and as a dispersant. The molecular targets include ionic species in solutions, and the pathways involve ion exchange and adsorption processes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Ammonium sulfamate lacks the aromatic vinyl group present in the target compound, instead featuring a sulfamate (NH₂SO₃⁻) group. This structural difference reduces its molecular weight (114.12 vs. 201.24) and limits its utility in polymerization reactions .
  • Ammonium bisulphate is an inorganic salt with a simpler structure ((NH₄)HSO₄), exhibiting higher thermal stability (melting point ~147°C) but lacking organic functional groups for covalent bonding .
  • Benzyl 6-aminohexanoate 4-methylbenzenesulfonate shares the sulfonate group but incorporates a benzyl ester and aminohexanoate chain, making it more suitable for drug delivery systems than industrial polymers .

Reactivity and Stability

  • Ammonium sulfamate decomposes at high temperatures to release ammonia and sulfur trioxide, making it useful as a flame retardant .
  • Ammonium bisulphate is hygroscopic and releases toxic sulfur oxides upon heating, requiring careful handling .

Biological Activity

Ammonium vinylbenzenesulphonate (AVBS) is a quaternary ammonium salt that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its vinyl group and sulfonate moiety, which contribute to its amphiphilic nature. The chemical formula can be represented as C8H9NO3SC_8H_9NO_3S, indicating the presence of nitrogen, sulfur, and oxygen in its structure. Its unique properties allow it to interact with biological membranes, making it a candidate for antimicrobial applications.

Antimicrobial Activity

AVBS exhibits significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. Various studies have demonstrated its effectiveness as a biocide, particularly in controlling pathogenic strains.

The antimicrobial action of AVBS primarily involves disruption of microbial cell membranes. This disruption leads to leakage of intracellular components, ultimately resulting in cell death. The following table summarizes the observed antimicrobial efficacy of AVBS against different microbial species:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Case Studies

  • Study on Quaternary Ammonium Salts :
    A comprehensive review highlighted the biocidal properties of quaternary ammonium salts, including AVBS. The study reported that these compounds effectively inhibit microbial growth and are utilized in disinfectants and antiseptics due to their broad-spectrum activity against bacteria and fungi .
  • Hydrogel Applications :
    Research involving the incorporation of AVBS into hydrogels demonstrated enhanced self-healing properties and fluorescence activity. The study indicated that the presence of AVBS improved the mechanical stability and antimicrobial effectiveness of the hydrogels, suggesting potential applications in biomedical fields .
  • Resistance Mechanisms :
    Another study examined the emerging resistance to quaternary ammonium compounds, including AVBS. It discussed how microorganisms adapt to these biocides, emphasizing the need for ongoing research to understand resistance mechanisms and develop novel formulations that mitigate resistance .

Potential Applications

Given its antimicrobial properties, AVBS has potential applications in several areas:

  • Healthcare : As an active ingredient in disinfectants and antiseptics.
  • Food Industry : To prevent spoilage and extend shelf life by controlling microbial growth.
  • Agriculture : As a biocide to protect crops from fungal infections.

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